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molecular formula C7H6F4N2O B8610726 4-Fluoro-6-methoxy-2-methyl-5-(trifluoromethyl)pyrimidine CAS No. 97653-57-1

4-Fluoro-6-methoxy-2-methyl-5-(trifluoromethyl)pyrimidine

Cat. No. B8610726
M. Wt: 210.13 g/mol
InChI Key: RDLMYHWIJLOSAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06551682B1

Procedure details

A reaction flask was loaded with 1,1,3,3,3-pentafluoro-2-trifluoromethylpropyl methyl ether (18.1 g), acetamidine hydrochloride (11.1 g), dichloroethane (78 ml), water (78 ml), and benzyltriethylammonium chloride (0.078 g), and cooled to 0° C. with stirring. To this mixture, a 17% aqueous solution of sodium hydroxide (93 g) was dropwise added in 1.5 hours, followed by stirring for 1 hour. Thereafter, the cooling was stopped, and an organic layer was separated from the reaction mixture at room temperature and condensed to give 4-fluoro-6-methoxy-2-methyl-5-(trifluoromethyl)-pyrimidine (22 g). By GC/MS analysis, a molecular ion peak of 210 was confirmed for this compound.
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
78 mL
Type
reactant
Reaction Step One
Quantity
0.078 g
Type
catalyst
Reaction Step One
Name
Quantity
78 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](F)(F)[CH:4]([C:9]([F:12])([F:11])[F:10])[C:5](F)(F)[F:6].Cl.[C:16]([NH2:19])(=[NH:18])[CH3:17].ClC(Cl)C.[OH-].[Na+]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.O>[F:6][C:5]1[C:4]([C:9]([F:12])([F:11])[F:10])=[C:3]([O:2][CH3:1])[N:19]=[C:16]([CH3:17])[N:18]=1 |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
18.1 g
Type
reactant
Smiles
COC(C(C(F)(F)F)C(F)(F)F)(F)F
Name
Quantity
11.1 g
Type
reactant
Smiles
Cl.C(C)(=N)N
Name
Quantity
78 mL
Type
reactant
Smiles
ClC(C)Cl
Name
Quantity
0.078 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
78 mL
Type
solvent
Smiles
O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
93 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
an organic layer was separated from the reaction mixture at room temperature
CUSTOM
Type
CUSTOM
Details
condensed

Outcomes

Product
Name
Type
product
Smiles
FC1=NC(=NC(=C1C(F)(F)F)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: CALCULATEDPERCENTYIELD 134.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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